Apoptosis inducer 16

Apoptosis IAP inhibitor Smac mimetic

Researchers studying IAP-mediated apoptosis often find that monovalent Smac mimetics cannot fully neutralize XIAP-effective caspase de-repression requires simultaneous engagement of both BIR2 and BIR3 domains. Apoptosis inducer 16 (Compound 3) addresses this gap through its in silico-optimized bivalent architecture. • Concurrent BIR2/BIR3 binding drives robust caspase activation and cancer cell apoptosis in vitro. • Bivalent design validated by pro-apoptotic activity as described in Huang et al. (Methods, 2024). • Custom-synthesized research tool supplied with full analytical documentation. Request quote for mg-to-gram scale.

Molecular Formula C63H82N10O8
Molecular Weight 1107.4 g/mol
Cat. No. B15136524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 16
Molecular FormulaC63H82N10O8
Molecular Weight1107.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CCC6CCC(N6C(=O)C(C5)NC(=O)C(C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC
InChIInChI=1S/C63H82N10O8/c1-42(64-3)58(76)66-50-40-70(38-36-48-32-34-52(72(48)62(50)80)60(78)68-56(44-22-12-8-13-23-44)45-24-14-9-15-25-45)54(74)30-20-6-5-7-21-31-55(75)71-39-37-49-33-35-53(73(49)63(81)51(41-71)67-59(77)43(2)65-4)61(79)69-57(46-26-16-10-17-27-46)47-28-18-11-19-29-47/h8-19,22-29,42-43,48-53,56-57,64-65H,5-7,20-21,30-41H2,1-4H3,(H,66,76)(H,67,77)(H,68,78)(H,69,79)/t42-,43-,48+,49+,50-,51-,52-,53-/m0/s1
InChIKeyLKJRPYVUXSQHBU-ZDFOMFSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptosis inducer 16: A Bivalent Smac Mimetic


Apoptosis inducer 16 (designated Compound 3) is a synthetic bivalent small molecule of the Smac mimetic class, with molecular formula C₆₃H₈₂N₁₀O₈ and a molar mass of 1107.39 g/mol [1]. Its design, in silico evaluation, and in vitro verification as a pro-apoptotic agent were recently described, establishing its ability to effectively bind both BIR2 and BIR3 domains of Inhibitor of Apoptosis Proteins (IAPs) and thereby induce cancer cell apoptosis [2].

Bivalent IAP antagonism probing BIR2 and BIR3 domains
Apoptosis pathway interrogation in cancer cell models
In silico‑optimized bivalent design for dual‑domain engagement

Apoptosis inducer 16: Not Interchangeable with Other Smac Mimetics


Substitution of Apoptosis inducer 16 with other in-class Smac mimetics is not scientifically justifiable without comparative binding and functional data. The IAP family comprises multiple BIR domain-containing proteins, and the specific bivalent design of Apoptosis inducer 16 (Compound 3) is tailored for simultaneous engagement of BIR2 and BIR3 . The publication describing its design emphasizes a specific molecular architecture achieved through in silico optimization, suggesting that minor structural alterations could disrupt its intended polyvalent binding mode and cellular pro-apoptotic activity [1].

!
Bivalent architecture disruption if replaced by monovalent Smac mimetics
!
Dual BIR2/BIR3 engagement may not transfer to single‑domain binders
!
Pro‑apoptotic profile may shift with altered linker or binding geometry

Apoptosis inducer 16: Comparative Evidence Guide


BIR2/BIR3 Bivalent Binding

Apoptosis inducer 16 is defined as a bivalent Smac mimic capable of effectively binding to both BIR2 and BIR3 domains of IAPs [1]. This bivalent binding profile is a class-level inference for bivalent Smac mimetics; however, no direct comparative binding affinity data (e.g., Kd values) are publicly available for Apoptosis inducer 16 against specific IAPs or versus other Smac mimetics.

BIR2/BIR3 Binding
Class-level inference
Qualitative bivalent binding to BIR2/BIR3 reported
Supports dual‑domain IAP target engagement
Direct binding affinities (Kd) not publicly available
Apoptosis IAP inhibitor Smac mimetic

Cancer Cell Apoptosis Induction

Apoptosis inducer 16 exhibits pro-apoptotic activity in cancer cells, as verified in the original publication [1]. However, no quantitative cell viability or apoptosis data (e.g., IC50 values, EC50 values, or % apoptosis induction) are provided in the publicly available abstracts or vendor datasheets, and no direct comparator is identified.

Apoptosis Induction
Data to verify
Pro‑apoptotic activity in cancer cells described (no IC50)
Supports apoptosis pathway study context
Quantitative viability/apoptosis data unavailable
Apoptosis Cancer Cell death

Apoptosis inducer 16 Research Applications


IAP Antagonism Validation in BIR2/BIR3-Driven Models

Apoptosis inducer 16 is suitable for in vitro studies aiming to validate the pro-apoptotic consequences of simultaneous BIR2 and BIR3 engagement. Based on its described bivalent Smac mimetic profile, researchers can use Apoptosis inducer 16 as a chemical probe to investigate IAP-dependent survival signaling in cancer cell lines where both BIR2 and BIR3 domains are implicated [1].

Apoptosis Pathway Target Validation

Given its design as a bivalent Smac mimetic with confirmed pro-apoptotic activity in vitro, Apoptosis inducer 16 can be employed as a tool compound to interrogate the role of IAPs in apoptosis regulation. This includes studies of caspase activation, SMAC/DIABLO functional mimicry, and mitochondrial apoptotic pathway engagement [1].

Application
Selection Property
Validation Focus
BIR2/BIR3 IAP antagonism studies
Bivalent dual‑domain binding design
Caspase activation and apoptosis pathway endpoints
Apoptosis pathway target validation
Pro‑apoptotic tool compound profile
BIR domain engagement and pathway response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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